molecular formula C24H17N3O B11586229 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline

Cat. No.: B11586229
M. Wt: 363.4 g/mol
InChI Key: ARTJOLYVLUXWQB-UHFFFAOYSA-N
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Description

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a 1,2,4-oxadiazole ring and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or aminated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with DNA or proteins, leading to the inhibition of key enzymes or signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C24H17N3O

Molecular Weight

363.4 g/mol

IUPAC Name

3-(3-methylphenyl)-5-(2-phenylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C24H17N3O/c1-16-8-7-11-18(14-16)23-26-24(28-27-23)20-15-22(17-9-3-2-4-10-17)25-21-13-6-5-12-19(20)21/h2-15H,1H3

InChI Key

ARTJOLYVLUXWQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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